N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a methoxybenzoyl group, a sulfamoyl group, and an acetamide group. It has been studied for its potential therapeutic effects and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminobenzenesulfonamide to form the sulfonamide derivative. Finally, the sulfonamide derivative is acetylated using acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinamides or thiols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and its role in modulating biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It has been shown to modulate the activity of enzymes and receptors involved in inflammatory pathways. For example, it can inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6 . Additionally, it may enhance the activity of anti-inflammatory cytokines like interleukin-10.
Comparison with Similar Compounds
Similar Compounds
N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide: Another compound with a similar structure but different biological activity.
N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide: A derivative with a methoxyphenyl moiety, showing different chemical properties.
Uniqueness
N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate inflammatory pathways makes it a promising candidate for therapeutic applications.
Properties
CAS No. |
827577-30-0 |
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Molecular Formula |
C22H20N2O5S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[4-[[2-(4-methoxybenzoyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H20N2O5S/c1-15(25)23-17-9-13-19(14-10-17)30(27,28)24-21-6-4-3-5-20(21)22(26)16-7-11-18(29-2)12-8-16/h3-14,24H,1-2H3,(H,23,25) |
InChI Key |
TZPTYXWKGQDAFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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